The synthesis of BMS-986020 has been accomplished through innovative methods, notably a palladium-catalyzed tandem borylation/Suzuki reaction. This method allows for the efficient construction of the compound on a multi-kilogram scale, making it suitable for further pharmacological studies and clinical trials . The synthesis involves several steps:
The molecular structure of BMS-986020 can be described as a triazole carboxylic acid derivative. Key structural features include:
This structure facilitates its binding to the lysophosphatidic acid receptor 1, inhibiting its activity and thus affecting downstream signaling pathways related to fibrosis and inflammation .
BMS-986020 participates in several chemical reactions primarily associated with its interaction with biological receptors:
The compound's inhibitory effects have been quantitatively assessed through various assays measuring changes in collagen dynamics and cellular responses under stimulated conditions .
BMS-986020 exerts its pharmacological effects primarily through antagonism of lysophosphatidic acid receptor 1. This mechanism involves:
This mechanism highlights its potential utility in treating conditions characterized by excessive fibrotic response.
Relevant data indicate that BMS-986020 has favorable characteristics for drug formulation, including stability and solubility profiles conducive to bioavailability .
BMS-986020 has shown promise in several scientific applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3